molecular formula C20H25N3O B8101633 CID 5351169

CID 5351169

Cat. No. B8101633
M. Wt: 323.4 g/mol
InChI Key: WKGQSEFBQTWRPT-UUPRNIFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 5351169 is a useful research compound. Its molecular formula is C20H25N3O and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5351169 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5351169 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reversible Control of Protein Function in Cells :

    • CID compounds like CID 5351169 have been instrumental in studying biological processes with high precision and spatiotemporal resolution. They are particularly effective in dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
  • Mammalian Inducible Gene Regulation and Gene Editing :

    • CID techniques are evolving to include inducible gene regulation and editing. They are used to fine-tune gene expression and multiplex biological signals, offering a versatile toolbox for gene manipulation in human cells and mice (Ma et al., 2023).
  • Spatiotemporal Control in Living Cells :

    • A photocaged-photocleavable chemical dimerizer, a type of CID, enables rapid activation and deactivation of protein dimerization, controlling biological processes such as peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
  • Understanding Complex Cell Signaling :

    • CID has resolved numerous problems in cell biology, especially in understanding the signaling paradox in lipid second messengers and small GTPases. It allows for specific and orthogonal manipulation of multiple systems in one cell, moving beyond traditional techniques (DeRose, Miyamoto, & Inoue, 2013).
  • Agricultural Research :

    • CID, as carbon isotope discrimination, is used to improve water use efficiency and productivity in crops like barley. This approach provides a reliable method for selecting high-efficiency genotypes in breeding programs (Anyia et al., 2007).
  • Scientific Instrumentation (Linear CID Sensor Array) :

    • The scientific-grade linear CID sensor array has applications in high dynamic range and time-resolved scientific applications, especially in spectroscopy with microsecond time resolution (Bhaskaran et al., 2010).
  • Methodological Challenges in Developmental Research :

    • CID is used as a framework to understand the methodological challenges in developmental research, aiding in the categorization and execution of studies for more effective outcomes (Hamaker, Mulder, & van IJzendoorn, 2020).

properties

IUPAC Name

(2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,22-23H,4-6,8H2,1-3H3/b18-17-,19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGQSEFBQTWRPT-UUPRNIFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(NC(=C1)C=C2C(=CC(=C3C=CC=N3)N2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C(NC(=C1)/C=C\2/C(=C/C(=C/3\C=CC=N3)/N2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5351169

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 5351169
Reactant of Route 2
CID 5351169
Reactant of Route 3
CID 5351169
Reactant of Route 4
Reactant of Route 4
CID 5351169
Reactant of Route 5
Reactant of Route 5
CID 5351169
Reactant of Route 6
CID 5351169

Citations

For This Compound
6
Citations
A Ravindran, S Anishetty, G Pennathur - Journal of Molecular Graphics and …, 2020 - Elsevier
The tripyrrolic antibiotic prodigiosin causes diverse reactions on its targets like energy spilling, membrane leakage, loss of motility and phototoxicity. It has bacteriostatic, bactericidal, anti…
Number of citations: 23 www.sciencedirect.com
SR Lin, YH Chen, FJ Tseng, CF Weng - Drug Discovery Today, 2020 - Elsevier
… Prodigiosin (PG; PubChem CID: 5351169, CAS number 82-89-3, molecular formula C 20 H 25 N 3 O, MW 323.43 g/mole) is a bacterial red pigment and the first member of the bacterial …
Number of citations: 24 www.sciencedirect.com
A Ravindran, S Anishetty, G Pennathur - busulfanchemical.com
The tripyrrolic antibiotic prodigiosin causes diverse reactions on its targets like energy spilling, membrane leakage, loss of motility and phototoxicity. It has bacteriostatic, bactericidal, anti…
Number of citations: 0 busulfanchemical.com
SR Lin, CF Weng - Journal of clinical medicine, 2018 - mdpi.com
… Prodigiosin (PG, PubChem CID: 5351169) is a red prodiginine pigment isolated from various bacteria including Serratia marcescens, Pseudoalteromonas rubra, Hahella chejuensis, …
Number of citations: 16 www.mdpi.com
MG Karthih, SR Rajasree - 2019 - nopr.niscpr.res.in
Staphylococcus hominis plays a vital role in causing pathogenic infections in marine animals. In recent years, natural compounds from marine resources have gained interest owing to …
Number of citations: 3 nopr.niscpr.res.in
JM Ageitos, M Garcia-Fuentes - Pharmaceuticals from Microbes: The …, 2019 - Springer
Biomacromolecules produced by microorganisms have been employed in healthcare ever since ancient times as part of fermented products or natural remedies, but from the discovery …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.